1,3,6,7-tetramethyl-8-[2-(4-methylpiperazin-1-yl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
1,3,6,7-tetramethyl-8-[2-(4-methylpiperazin-1-yl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes multiple methyl groups and a piperazine moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,7-tetramethyl-8-[2-(4-methylpiperazin-1-yl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of methyl groups and the piperazine moiety. Common reagents used in these reactions include methyl iodide for methylation and piperazine for the introduction of the piperazine group. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3,6,7-tetramethyl-8-[2-(4-methylpiperazin-1-yl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl groups into the molecule.
Scientific Research Applications
1,3,6,7-tetramethyl-8-[2-(4-methylpiperazin-1-yl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3,6,7-tetramethyl-8-[2-(4-methylpiperazin-1-yl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thereby exhibiting antiproliferative activity against cancer cells .
Comparison with Similar Compounds
Similar Compounds
PHA-848125: A cyclin-dependent kinase inhibitor with a similar imidazo[2,1-f]purine core.
NMS-P937: Another kinase inhibitor with structural similarities.
Uniqueness
1,3,6,7-tetramethyl-8-[2-(4-methylpiperazin-1-yl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple methyl groups and piperazine moiety contribute to its stability and potential therapeutic applications.
Properties
Molecular Formula |
C18H27N7O2 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2,4,7,8-tetramethyl-6-[2-(4-methylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C18H27N7O2/c1-12-13(2)25-14-15(21(4)18(27)22(5)16(14)26)19-17(25)24(12)11-10-23-8-6-20(3)7-9-23/h6-11H2,1-5H3 |
InChI Key |
ZFQAOXNIBGNCOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCN4CCN(CC4)C)N(C(=O)N(C3=O)C)C)C |
Origin of Product |
United States |
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